2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide
Description
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine and chlorine-substituted phenoxy group, an acetamide linkage, and a tetrahydronaphthalenyl moiety, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClN2O2/c1-13(15-7-6-14-4-2-3-5-16(14)10-15)23-24-20(25)12-26-19-9-8-17(22)11-18(19)21/h6-11H,2-5,12H2,1H3,(H,24,25)/b23-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMVYVSGEFUPDJ-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Br)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)Br)/C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination and Chlorination: The phenoxy group is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.
Formation of Acetamide Linkage: The brominated and chlorinated phenoxy compound is then reacted with an appropriate acetamide precursor to form the acetamide linkage.
Introduction of Tetrahydronaphthalenyl Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The acetamide and tetrahydronaphthalenyl moieties can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of cancer research due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetic acid: A related compound with similar bromine and chlorine substitutions but lacking the acetamide and tetrahydronaphthalenyl moieties.
4-bromo-2-chlorophenol: Another related compound with similar halogen substitutions but a simpler structure.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide is unique due to its combination of a bromine and chlorine-substituted phenoxy group, an acetamide linkage, and a tetrahydronaphthalenyl moiety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
